molecular formula C10H8F4O2 B6341213 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester, 97% CAS No. 1076197-35-7

2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester, 97%

Cat. No. B6341213
CAS RN: 1076197-35-7
M. Wt: 236.16 g/mol
InChI Key: UUNOGENAYKTFAL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It is a powder in physical form . The compound has a molecular weight of 208.11 .


Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is 1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point of 170-171°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds are often used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound could interact with its targets by donating or accepting electrons, leading to the formation of new bonds.

Biochemical Pathways

Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could influence its absorption and distribution in a biological system.

Result of Action

Given its potential use in organic synthesis , it could lead to the formation of new organic compounds, which could have various effects at the molecular and cellular level.

properties

IUPAC Name

ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-3-16-10(15)5-8(13)6(11)4(2)7(12)9(5)14/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNOGENAYKTFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-methyl-benzoic acid ethyl ester

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